4-Iodo-2-isopropyl-6-methylaniline
Description
4-Iodo-2-isopropyl-6-methylaniline is a substituted aniline derivative featuring a benzene ring with three distinct substituents: an iodine atom at position 4, an isopropyl group at position 2, and a methyl group at position 6. Its molecular formula is C₁₀H₁₄IN, with a molecular weight of 275.13 g/mol.
Properties
Molecular Formula |
C10H14IN |
|---|---|
Molecular Weight |
275.13 g/mol |
IUPAC Name |
4-iodo-2-methyl-6-propan-2-ylaniline |
InChI |
InChI=1S/C10H14IN/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6H,12H2,1-3H3 |
InChI Key |
XXYLLNHTOYKGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(C)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-isopropyl-6-methylaniline typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Friedel-Crafts Acylation:
Reduction: Conversion of the acyl group to an alkane using Clemmensen reduction or similar methods.
Nitration: Introduction of a nitro group to the benzene ring using a mixture of concentrated nitric and sulfuric acids.
Reduction of Nitro Group: Conversion of the nitro group to an amine using reducing agents like iron and hydrochloric acid.
Halogenation: Introduction of the iodine atom using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-isopropyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia under suitable conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of deiodinated aniline derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
4-Iodo-2-isopropyl-6-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-2-isopropyl-6-methylaniline involves its interaction with various molecular targets. The iodine atom and the amine group play crucial roles in its reactivity. The compound can form hydrogen bonds, participate in electrophilic aromatic substitution reactions, and interact with enzymes and receptors in biological systems. These interactions can lead to changes in molecular pathways and biological effects.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 4-Iodo-2-isopropyl-6-methylaniline with structurally related haloanilines and alkyl-substituted anilines. Key differences arise from substituent electronic effects (electron-withdrawing vs. donating) and steric bulk.
Notes:
- EWG : Electron-withdrawing group; EDG : Electron-donating group.
- The iodine atom in this compound introduces significant steric and electronic effects, facilitating halogen bonding and cross-coupling reactions (e.g., Suzuki, Ullmann) . However, the bulky isopropyl and methyl groups may reduce reaction efficiency compared to less hindered analogs like 4-Fluoro-2-iodoaniline.
Physical Properties
- Solubility : The hydrophobic isopropyl and methyl groups likely reduce aqueous solubility compared to polar analogs like 4-Fluoro-2-iodoaniline.
- Thermal Stability: Higher molecular weight and iodine content may increase melting/boiling points relative to non-iodinated analogs.
Research Findings and Methodologies
- Computational Studies : Density functional theory (DFT) methods, such as those described by Becke and Lee-Yang-Parr , are critical for predicting electronic properties and reaction pathways of substituted anilines. These methods could model the steric and electronic effects of this compound’s substituents.
- Synthetic Challenges : Multi-substituted anilines often require regioselective synthesis. For example, iodination of pre-functionalized anilines (e.g., 2-isopropyl-6-methylaniline) may involve directed ortho-metalation or electrophilic aromatic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
